molecular formula C14H12O3 B5365942 2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one

Cat. No.: B5365942
M. Wt: 228.24 g/mol
InChI Key: VMWUHWZFDITAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one is an organic compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.2433 g/mol This compound is characterized by its unique structure, which includes a furochromenone core with an isopropenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable chromenone derivative with an isopropenyl group can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance production efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one is unique due to its isopropenyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7,11H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUHWZFDITAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 3
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 4
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 5
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one
Reactant of Route 6
2-Isopropenyl-2,3-dihydrofuro[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.